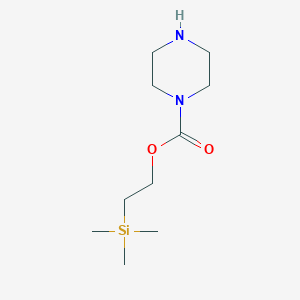2-(Trimethylsilyl)ethyl piperazine-1-carboxylate
CAS No.: 219687-93-1
Cat. No.: VC8170004
Molecular Formula: C10H22N2O2Si
Molecular Weight: 230.38 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 219687-93-1 |
|---|---|
| Molecular Formula | C10H22N2O2Si |
| Molecular Weight | 230.38 g/mol |
| IUPAC Name | 2-trimethylsilylethyl piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C10H22N2O2Si/c1-15(2,3)9-8-14-10(13)12-6-4-11-5-7-12/h11H,4-9H2,1-3H3 |
| Standard InChI Key | IDIFIHFGDRTGMI-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)CCOC(=O)N1CCNCC1 |
| Canonical SMILES | C[Si](C)(C)CCOC(=O)N1CCNCC1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The compound has the molecular formula C₁₀H₂₂N₂O₂Si and a molecular weight of 230.38 g/mol . The piperazine ring (C₄H₁₀N₂) is functionalized at the 1-position with a carboxylate ester group (-O-CO-O-) linked to a 2-(trimethylsilyl)ethyl moiety (-CH₂CH₂Si(CH₃)₃). This architecture balances hydrophobicity from the silyl group with the polarity of the carbamate and piperazine components.
Stereochemical and Conformational Analysis
While the compound lacks chiral centers, the piperazine ring adopts a chair conformation, minimizing steric strain. The trimethylsilyl group introduces steric bulk, influencing reactivity in nucleophilic substitutions or coupling reactions. Computational data indicate a Topological Polar Surface Area (TPSA) of 41.57 Ų and a logP (octanol-water partition coefficient) of 1.37, suggesting moderate lipophilicity .
Spectroscopic Properties
Key spectral signatures include:
-
IR: Stretching vibrations at ~1700 cm⁻¹ (C=O of carbamate), ~1250 cm⁻¹ (Si-C), and ~840 cm⁻¹ (Si-CH₃).
-
NMR:
-
¹H: δ 0.10 ppm (s, 9H, Si(CH₃)₃), δ 1.20–1.30 (m, 2H, CH₂Si), δ 3.40–3.80 (m, 8H, piperazine).
-
¹³C: δ 1.5 ppm (Si(CH₃)₃), δ 22.1 (CH₂Si), δ 45.8–48.2 (piperazine C), δ 155.0 (C=O).
-
Synthesis and Manufacturing
Key Synthetic Routes
The compound is typically synthesized via a two-step protocol:
-
Carbamate Formation: Piperazine reacts with 2-(trimethylsilyl)ethyl chloroformate in the presence of a base (e.g., triethylamine) to yield the carbamate .
-
Purification: Column chromatography (silica gel, hexane/EtOAc) isolates the product with >98% purity .
Industrial-Scale Production Considerations
-
Solvent Selection: Dichloromethane or tetrahydrofuran are preferred for their compatibility with silyl groups .
-
Yield Optimization: Reaction temperatures ≤25°C prevent carbamate degradation.
-
Quality Control: HPLC with UV detection (λ = 210 nm) ensures absence of unreacted piperazine or hydrolysis byproducts.
Physicochemical Properties and Stability
Hydrolytic Stability
The trimethylsilyl ethyl group acts as a protective moiety, slowing hydrolysis compared to methyl or ethyl carbamates. In aqueous pH 7.4 buffer (37°C), the compound exhibits a half-life >48 hours, making it suitable for multi-step syntheses .
Applications in Organic Synthesis
Protective Group for Amines
The carbamate group protects primary and secondary amines during peptide synthesis or heterocycle functionalization. Deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂) regenerates the free amine without damaging acid-sensitive substrates .
Click Chemistry Substrates
The piperazine-carbamate structure participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, it reacts with azidoacrylamides to form triazole-linked conjugates, useful in drug discovery :
Silicon-Based Directed Ortho Metalation
The trimethylsilyl group directs regioselective lithiation in aromatic systems, enabling precise functionalization of arenes and heteroarenes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume